![molecular formula C5F11SO2N(C2H5)CH2COOH<br>C9H8F11NO4S B13417649 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- CAS No. 68957-31-3](/img/structure/B13417649.png)
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-: is a chemical compound with the molecular formula C9H7F11NO4S . This compound is known for its unique structure, which includes a glycine backbone modified with an ethyl group and an undecafluoropentylsulfonyl group. The presence of fluorine atoms in its structure imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- typically involves the following steps:
Starting Materials: The synthesis begins with glycine and undecafluoropentylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors to control reaction conditions and optimize yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atoms in the undecafluoropentyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of fluorinated compounds.
作用机制
The mechanism of action of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The undecafluoropentylsulfonyl group can form strong interactions with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The compound’s fluorine atoms also contribute to its unique binding properties and stability.
相似化合物的比较
Similar Compounds
Glycine, N-ethyl-N-[(trifluoromethyl)sulfonyl]-: A similar compound with a trifluoromethylsulfonyl group instead of an undecafluoropentylsulfonyl group.
Glycine, N-ethyl-N-[(pentafluoroethyl)sulfonyl]-: Contains a pentafluoroethylsulfonyl group.
Glycine, N-ethyl-N-[(heptafluoropropyl)sulfonyl]-: Features a heptafluoropropylsulfonyl group.
Uniqueness
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is unique due to the presence of the undecafluoropentyl group, which imparts higher hydrophobicity and stability compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring strong hydrophobic interactions and chemical stability.
属性
CAS 编号 |
68957-31-3 |
|---|---|
分子式 |
C5F11SO2N(C2H5)CH2COOH C9H8F11NO4S |
分子量 |
435.21 g/mol |
IUPAC 名称 |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C9H8F11NO4S/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h2-3H2,1H3,(H,22,23) |
InChI 键 |
MJELJHFNXRAPHF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


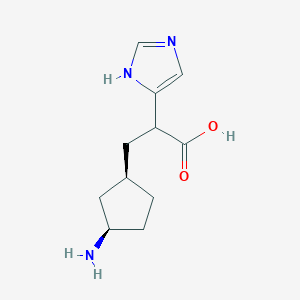

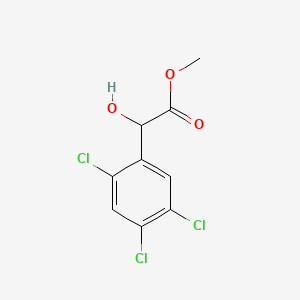
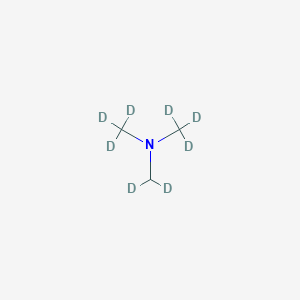
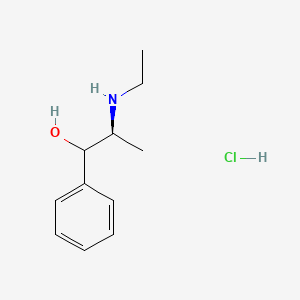
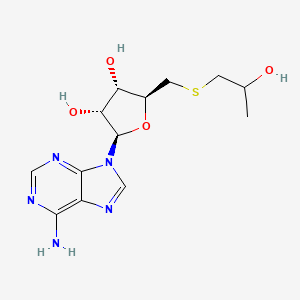
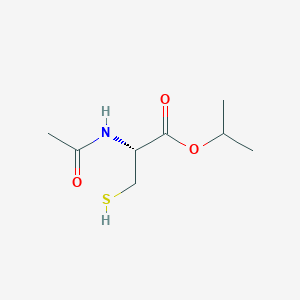

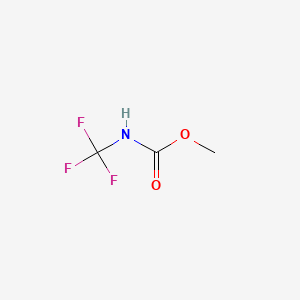


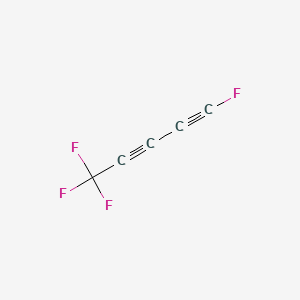
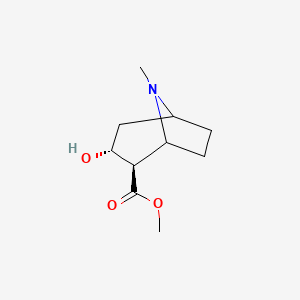
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
